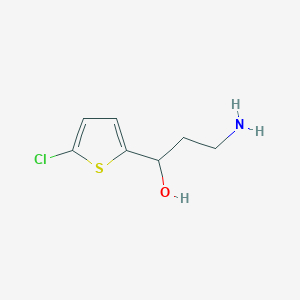

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC17677913

Molecular Formula: C7H10ClNOS

Molecular Weight: 191.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClNOS |

|---|---|

| Molecular Weight | 191.68 g/mol |

| IUPAC Name | 3-amino-1-(5-chlorothiophen-2-yl)propan-1-ol |

| Standard InChI | InChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3-4,9H2 |

| Standard InChI Key | DLROAZGYISWZEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1)Cl)C(CCN)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-ol consists of a thiophene ring substituted with a chlorine atom at the 5-position, linked to a propanolamine side chain. The IUPAC name, 3-amino-1-(5-chlorothiophen-2-yl)propan-1-ol, reflects this arrangement. Key structural identifiers include:

-

Molecular Formula:

-

Molecular Weight: 191.68 g/mol

-

SMILES Notation:

-

InChI Key:

The presence of both amino () and hydroxyl () functional groups confers polarity, influencing solubility and reactivity. The thiophene ring contributes aromaticity and electronic effects, which may enhance interactions with biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A proposed synthetic route involves the reaction of 5-chlorothiophene-2-carbaldehyde with nitromethane in a Henry reaction, followed by reduction of the nitro group to an amine. Subsequent steps may include:

-

Nitroalkene Formation: Condensation of 5-chlorothiophene-2-carbaldehyde with nitromethane under basic conditions.

-

Reduction: Catalytic hydrogenation or use of reducing agents like to convert the nitro group to an amine.

-

Purification: Chromatographic techniques to isolate the target compound.

Industrial-Scale Challenges

Industrial production requires optimization of yield and purity. Continuous flow reactors and catalytic systems may enhance efficiency, though specific protocols for this compound remain undocumented in publicly available literature.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from its functional groups:

-

Polar Solvents: Likely soluble in water, methanol, or ethanol due to hydrogen-bonding capabilities.

-

Nonpolar Solvents: Limited solubility in hexane or chloroform.

Stability data are sparse, but amino alcohols generally exhibit sensitivity to oxidation, necessitating storage under inert atmospheres .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks for (3200–3600 cm), (3300–3500 cm), and aromatic C–Cl (550–850 cm).

-

NMR: NMR would show signals for thiophene protons (~6.8–7.5 ppm), hydroxyl (~1.5–2.5 ppm), and amine groups (~1.0–2.0 ppm).

Research Gaps and Future Directions

Unexplored Biological Activities

Priority areas for future research include:

-

Anticancer Screening: Evaluation against cancer cell lines, particularly those sensitive to microtubule-targeting agents.

-

Enzyme Inhibition Assays: Testing for interactions with kinases or proteases.

Synthetic Methodology Improvements

Development of enantioselective synthesis routes could enable the production of single enantiomers for pharmacological profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume